3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide
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Overview
Description
3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide is a complex organic compound characterized by the presence of sulfonamide groups and methoxy substituents
Preparation Methods
The synthesis of 3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes sulfonation, nitration, and reduction reactions, followed by the introduction of methoxy groups through methylation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s sulfonamide groups make it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient due to its structural similarity to other bioactive sulfonamides.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide groups can mimic natural substrates, leading to competitive inhibition of enzyme activity. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar compounds to 3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide include other sulfonamides with different substituents. For example:
- 3-amino-4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide
- Sulfamethazine : A commonly used veterinary drug.
- Sulfadiazine : Used in combination with pyrimethamine to treat toxoplasmosis.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
Properties
Molecular Formula |
C16H20N2O6S2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-(benzenesulfonamido)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O6S2/c1-23-11-10-17-25(19,20)14-8-9-16(24-2)15(12-14)18-26(21,22)13-6-4-3-5-7-13/h3-9,12,17-18H,10-11H2,1-2H3 |
InChI Key |
JHKSSNXOKKRSKD-UHFFFAOYSA-N |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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